Increased Lipophilicity (XLogP3 2.2) vs. Methylsulfonyl Analog (LogP 1.41) Improves Predicted Membrane Permeability
The compound's ethylsulfonyl group results in a calculated XLogP3 of 2.2, which is substantially higher than the reported LogP of 1.41 for the direct methylsulfonyl analog, 1-(methylsulfonyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 252561-91-4) [1]. This quantifiable difference in lipophilicity is critical for medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(Methylsulfonyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 252561-91-4); LogP = 1.41 |
| Quantified Difference | ΔLogP = +0.79 |
| Conditions | Computational prediction for XLogP3 ; reported experimental or predicted LogP for comparator [1]. |
Why This Matters
An increase of ~0.8 LogP units is a substantial difference in drug discovery, known to significantly enhance passive membrane diffusion and alter a compound's ADME profile, making the ethyl analog better suited for targets requiring higher lipophilicity [2].
- [1] ChemSrc. (2018). 252561-91-4. Retrieved from https://m.chemsrc.com/baike/1491680.html. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
